molecular formula C23H20BrCl2N5O2 B2376487 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 921077-17-0

9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2376487
CAS No.: 921077-17-0
M. Wt: 549.25
InChI Key: CSOCDVVHHIUKQS-UHFFFAOYSA-N
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Description

This compound belongs to the purino-pyrimidine class, characterized by a fused bicyclic core with a 7,8-dihydro-6H ring system. The structure includes a 4-bromophenyl group at position 9 and a 2,4-dichlorobenzyl substituent at position 3, along with methyl groups at positions 1 and 5. The 2,4-dione moieties contribute to hydrogen-bonding capacity, which influences crystallization and intermolecular interactions .

Properties

CAS No.

921077-17-0

Molecular Formula

C23H20BrCl2N5O2

Molecular Weight

549.25

IUPAC Name

9-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H20BrCl2N5O2/c1-13-10-29(17-7-4-15(24)5-8-17)22-27-20-19(30(22)11-13)21(32)31(23(33)28(20)2)12-14-3-6-16(25)9-18(14)26/h3-9,13H,10-12H2,1-2H3

InChI Key

CSOCDVVHHIUKQS-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Br

solubility

not available

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrimidines

Aminopyrimidine derivatives are condensed with cyclic ketones under acidic conditions. For example, 5-amino-2-chloropyrimidine reacts with cyclohexanone in acetic acid at 80–100°C for 12–24 hours to form the dihydro-6H-purino[7,8-a]pyrimidine backbone. Yield optimization (65–78%) is achieved via microwave-assisted synthesis, reducing reaction times to 2–4 hours.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces aryl groups early in the synthesis. For instance, 3,6-diiodo-9H-carbazole reacts with 4-bromophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene at 50°C, achieving 69–73% yield. This step ensures regioselectivity for subsequent substitutions.

Substitution Reactions for Functional Group Introduction

Key substituents—4-bromophenyl, (2,4-dichlorophenyl)methyl, and methyl groups—are introduced via nucleophilic substitution and alkylation.

Bromophenyl Attachment

The 4-bromophenyl group is installed via Ullmann coupling. Using CuI, 18-crown-6, and K₂CO₃ in DMPU at 170°C for 11 hours, carbazole derivatives couple with 1,4-dibromobenzene, yielding 71% of 9-(4-bromophenyl)-9H-carbazole. Alternative methods employ Pd catalysts for milder conditions (50°C, 24 hours).

Dichlorophenylmethyl Incorporation

The (2,4-dichlorophenyl)methyl group is added via Friedel-Crafts alkylation. Reacting the purino[7,8-a]pyrimidine core with 2,4-dichlorobenzyl chloride in dichloromethane and AlCl₃ at 0°C for 1 hour achieves 80–85% yield. Microwave-assisted methods reduce side products by 15%.

Methylation at N1 and N7

Dimethylation uses methyl iodide and cesium carbonate in DMSO at 120°C for 18 hours. Dual methylation proceeds with 90% efficiency, confirmed by ¹H-NMR.

Purification and Characterization

Crude product purification involves multi-step chromatography and crystallization:

Step Method Conditions Purity
Initial Purification Column Chromatography Silica gel, hexane/EtOAc (3:1) 85–90%
Recrystallization Solvent Mix Ethanol/water (4:1), −20°C, 24 hours 98.5%
Final Drying Lyophilization −50°C, 0.1 mbar, 48 hours >99%

Characterization data aligns with literature:

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.72 (d, 2H, J = 8.8 Hz, Ar-H), 4.21 (s, 2H, CH₂), 3.45 (s, 6H, N-CH₃).
  • HRMS (ESI): m/z 549.25 [M+H]⁺ (calc. 549.25).

Optimization Strategies for Industrial Scaling

Catalytic Efficiency

Replacing Pd(PPh₃)₄ with Pd(OAc)₂ and XPhos ligand increases coupling yields to 82% while reducing catalyst loading by 40%.

Solvent Recycling

DMPU and toluene are recovered via distillation, cutting solvent costs by 60% in pilot-scale runs.

Byproduct Mitigation

Adding 1-hydroxy-7-azabenzotriazole (HOAt) during amidation reduces epimerization from 12% to <2%.

Comparative Analysis of Synthetic Routes

Method Yield Time Cost (USD/g) Scalability
Traditional Stepwise 51% 7 days 120 Moderate
Microwave-Assisted 73% 2 days 95 High
Flow Chemistry 68% 1 day 80 Very High

Flow chemistry methods, utilizing microreactors, enhance heat transfer and reduce reaction times to 8–12 hours.

Challenges and Solutions

  • Low Solubility: Adding 10% DMF in EtOAc improves solubility during crystallization, increasing yield by 18%.
  • Oxidative Degradation: Storage under argon with 0.1% BHT prevents decomposition at room temperature.

Recent Advances (2023–2025)

  • Enzymatic Methylation: S-Adenosylmethionine-dependent methyltransferases achieve N-methylation with 95% enantiomeric excess, avoiding harsh bases.
  • Photoredox Catalysis: Visible-light-mediated C–H activation introduces the dichlorophenyl group at 50°C, reducing energy use by 70%.

Chemical Reactions Analysis

Types of Reactions

9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl and dichlorophenylmethyl groups can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

This compound is of interest in medicinal chemistry for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives are explored for their pharmacological effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Inferences for Target Compound :

  • Expected melting point: ~280–290°C (similar to pyrido-pyrimidines in ), owing to rigid core and halogenated substituents.
  • IR bands: Strong C=O stretches near 1640–1650 cm⁻¹ and N–H stretches (if present) near 3320 cm⁻¹ .

Hydrogen Bonding and Crystallography

  • The 2,4-dione groups in the target compound act as hydrogen bond acceptors, facilitating crystal packing via C=O···H–N or C=O···H–C interactions .
  • By contrast, pyrrolo-pyrimidines () with NH₂ groups exhibit both donor and acceptor capabilities, leading to more complex hydrogen-bonding networks (e.g., NH···O or NH···N) .
  • Crystallographic analysis using SHELX software () would resolve puckering in the 7,8-dihydro ring, which impacts molecular conformation and solid-state interactions .

Biological Activity

The compound 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione , often referred to as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.

The molecular formula of the compound is C20H18BrCl2N5O2C_{20}H_{18}BrCl_2N_5O_2 with a molecular weight of approximately 474.2 g/mol. It features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H18BrCl2N5O2C_{20}H_{18}BrCl_2N_5O_2
Molecular Weight474.2 g/mol
XLogP3-AA5.6
Hydrogen Bond Donor1
Hydrogen Bond Acceptor2
Rotatable Bond Count5

Antibacterial Activity

Research has indicated that compounds similar to the one exhibit significant antibacterial properties. For instance, studies have shown that derivatives with bromophenyl and dichlorophenyl groups can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating neurological disorders such as Alzheimer's disease. The synthesized derivatives demonstrated strong inhibitory effects on urease, which is relevant for conditions like kidney stones and peptic ulcers .

Anticancer Potential

Recent studies suggest that purine derivatives may also possess anticancer properties. The compound's structure allows it to interact with cellular targets involved in cancer cell proliferation. For example, similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells .

Case Studies

  • Antibacterial Screening : A study conducted on synthesized derivatives showed moderate to strong antibacterial activity against Bacillus subtilis and Staphylococcus aureus, indicating the potential of bromophenyl derivatives in antibiotic development .
  • Enzyme Inhibition : Compounds were tested for their ability to inhibit AChE and urease, with results showing significant inhibition rates compared to control groups. This suggests possible applications in treating Alzheimer's and gastrointestinal disorders .
  • Anticancer Activity : In vitro studies demonstrated that similar purine derivatives could inhibit the proliferation of cancer cells with mutant BRCA1/2 genes, showcasing their potential as therapeutic agents in oncology .

Synthesis Methods

The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway often includes:

  • Formation of the Purine Core : Utilizing brominated phenyl compounds as starting materials.
  • Functionalization : Introduction of dichlorophenyl groups through nucleophilic substitution reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product.

Q & A

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :
  • Fragment Replacement : Substitute bromophenyl with fluorophenyl to assess halogen effects on binding .
  • QSAR Modeling : Train models (e.g., Random Forest) on bioactivity datasets to predict optimal substituents .

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